7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate
CAS No.: 1704724-79-7
Cat. No.: VC4569148
Molecular Formula: C8H10F5NO2
Molecular Weight: 247.165
* For research use only. Not for human or veterinary use.
![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate - 1704724-79-7](/images/structure/VC4569148.png)
Specification
CAS No. | 1704724-79-7 |
---|---|
Molecular Formula | C8H10F5NO2 |
Molecular Weight | 247.165 |
IUPAC Name | 7,7-difluoro-2-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)4-2-1-3-9-5(4)6;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |
Standard InChI Key | UHWHSDWCAZLVCN-UHFFFAOYSA-N |
SMILES | C1CC2C(C2(F)F)NC1.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Composition
The molecular formula of 7,7-difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate is C₈H₁₀F₅NO₂, with a molecular weight of 247.16 g/mol . It is a salt formed by the protonation of 7,7-difluoro-2-azabicyclo[4.1.0]heptane (CID 47003586) with trifluoroacetic acid (CID 6422) .
Property | Value |
---|---|
CAS Number | 1704724-79-7 |
Molecular Formula | C₈H₁₀F₅NO₂ |
Molecular Weight | 247.16 g/mol |
IUPAC Name | 7,7-difluoro-2-azabicyclo[4.1.0]heptane;2,2,2-trifluoroacetic acid |
Structural Features
The bicyclo[4.1.0]heptane core consists of a six-membered cyclohexane ring fused to a one-membered cyclopropane ring. The nitrogen atom occupies the 2-position, while fluorine atoms are located at the 7-position, creating a geminal difluoro configuration. The trifluoroacetate anion (CF₃COO⁻) stabilizes the protonated amine via ionic interactions .
Key structural descriptors:
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized through the acid-base reaction of 7,7-difluoro-2-azabicyclo[4.1.0]heptane with trifluoroacetic acid under controlled conditions. Typical protocols involve:
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Dissolving the free base in an inert solvent (e.g., dichloromethane).
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Adding trifluoroacetic acid dropwise at 0–5°C to prevent exothermic side reactions.
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Isolating the product via rotary evaporation and recrystallization .
Industrial Production
Industrial methods optimize yield and purity through:
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Continuous-flow reactors to enhance heat transfer and reaction homogeneity.
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Crystallization techniques using anti-solvents like diethyl ether or hexane.
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Quality control via HPLC and ¹⁹F NMR to verify fluorine content and counterion stoichiometry .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but decomposes upon prolonged exposure to moisture or elevated temperatures (>150°C). The electron-withdrawing trifluoroacetate group increases the acidity of the amine proton (pKa ≈ 3–4), facilitating deprotonation in basic media .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 2H, NCH₂), 2.60–2.45 (m, 4H, cyclohexane CH₂), 1.90–1.75 (m, 2H, cyclopropane CH) .
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¹⁹F NMR (376 MHz, CDCl₃): δ -75.5 (s, CF₃), -110.2 (d, J = 240 Hz, geminal F) .
Applications in Scientific Research
Material Science
The rigid bicyclic framework and fluorine content suggest utility in:
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Liquid crystals: Fluorine’s high electronegativity improves dielectric anisotropy.
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Polymer additives: Enhancing thermal stability and chemical resistance .
Comparative Analysis with Related Compounds
Future Research Directions
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